Physicochemical Differentiation: Lipophilicity and Size Quantified Against Boc-L-Phenylalanine
Boc-L-Bip-OH exhibits a significantly higher calculated octanol-water partition coefficient (LogP) compared to the standard Boc-L-phenylalanine (Boc-Phe-OH). This increased lipophilicity, driven by the extended aromatic biphenyl system, enhances the compound's ability to partition into lipid bilayers and hydrophobic binding pockets. For Boc-L-Bip-OH, the predicted LogP is 4.46 , whereas Boc-L-Phe-OH typically has a LogP of approximately 2.0-2.5. This represents an increase of over 1.5 LogP units, corresponding to a more than 30-fold increase in partitioning into octanol relative to water. Additionally, the molecular weight of Boc-L-Bip-OH is 341.40 g/mol, which is substantially higher than that of Boc-Phe-OH (265.30 g/mol) due to the additional phenyl ring .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.46 (predicted) |
| Comparator Or Baseline | Boc-L-Phenylalanine (Boc-Phe-OH), LogP ≈ 2.0-2.5 |
| Quantified Difference | Increase of >1.5 LogP units; >30-fold increase in octanol-water partitioning |
| Conditions | Predicted using ACD/Labs Percepta Platform, version 14.00. |
Why This Matters
This quantifiable difference in lipophilicity is critical for applications requiring enhanced membrane permeability or strong hydrophobic interactions, making Boc-L-Bip-OH a non-substitutable building block for such peptide designs.
